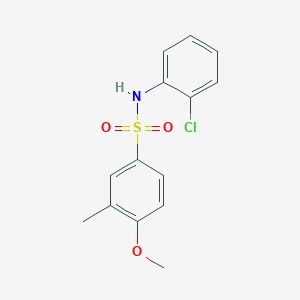
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as N-(2-ethyl-6-methylphenyl)-4-(fluoromethoxy)-3-sulfamoylbenzamide (EMBF), is a sulfonamide derivative that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mécanisme D'action
The exact mechanism of action of EMBF is not fully understood. However, it is believed that EMBF exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumorigenesis. EMBF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
EMBF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, EMBF has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is believed to be due to the inhibition of vascular endothelial growth factor (VEGF) signaling. EMBF has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of EMBF is that it has been extensively studied in both in vitro and in vivo experiments, making it a well-characterized compound. However, one of the limitations of EMBF is that it has low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of EMBF. One area of interest is the development of EMBF derivatives with improved solubility and potency. Another area of interest is the investigation of the neuroprotective effects of EMBF, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the anti-angiogenic effects of EMBF could be further investigated for their potential use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of EMBF involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield EMBF. The overall yield of this reaction is approximately 65%.
Applications De Recherche Scientifique
EMBF has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in both in vitro and in vivo studies. In addition, EMBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-15(21-3)14(17)10-13/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAKHCPXJEYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)


![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)


